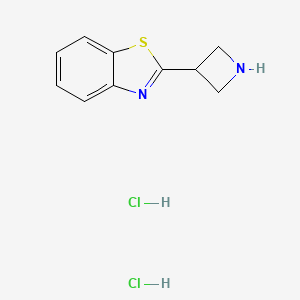

2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

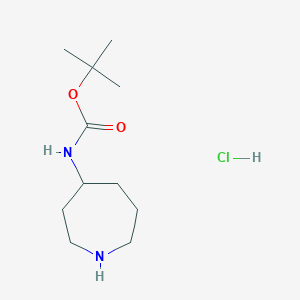

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for a related compound, “2-(azetidin-3-yl)pyrimidine dihydrochloride”, is1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H . Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For example, a related compound, “2-(azetidin-3-yl)pyrimidine dihydrochloride”, has a molecular weight of 208.09 .Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride and its derivatives have been explored in various synthetic and pharmacological contexts. The synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones derivatives, has been facilitated using microwave-assisted methods. These compounds exhibit notable antibacterial and antifungal activities against a range of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006). Similarly, a series of 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones demonstrated anti-inflammatory activity in vivo, suggesting potential therapeutic applications (Khedekar et al., 2003).

Antimicrobial Properties

Novel thiazolidin-4-ones and azetidin-2-ones derivatives, synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, have shown moderate to good antimicrobial efficacy against various bacterial and fungal strains. Azetidin-2-ones derivatives, in particular, were more active compared to thiazolidin-4-ones derivatives, indicating the significance of the azetidin-3-yl moiety in enhancing antimicrobial activity (Gilani et al., 2016).

Antitubercular and Anti-inflammatory Activities

Benzothiazole-containing azetidinone derivatives have been designed and synthesized with the aim of evaluating their antitubercular activity. These compounds exhibited varying degrees of inhibition against Mycobacterium tuberculosis, with some showing significant antitubercular activity, thereby presenting a promising avenue for the development of new antitubercular agents (Sarkar, 2019).

Anticonvulsant and GABA AT Inhibition

Newer benzothiazole derivatives incorporating thiazolidin-4-one and azetidin-2-one moieties have been synthesized and evaluated for their anticonvulsant activities. Some compounds displayed promising anticonvulsant activities without neurotoxicity, with select derivatives also showing in vitro GABA AT inhibition, highlighting their potential as new anticonvulsant agents (Gilani et al., 2019).

Safety and Hazards

The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). For a related compound, “2-(azetidin-3-yl)pyrimidine dihydrochloride”, the hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-(azetidin-3-yl)-1,3-benzothiazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.2ClH/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLIPYJNKVTCGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC3=CC=CC=C3S2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)

![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)

![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)

![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)